2-(Isopropylthio)ethanol
Overview
Description
2-(Isopropylthio)ethanol: is an organic compound with the molecular formula C5H12OS 2-Hydroxyethyl Isopropyl Sulfide . This compound is characterized by the presence of a hydroxyl group (-OH) and an isopropylthio group (-S-iPr) attached to an ethane backbone. It appears as a colorless to light yellow liquid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)ethanol typically involves the reaction of 2-chloroethanol with isopropyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the isopropylthio group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Isopropylthio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding thiol and alcohol. Reducing agents such as are typically used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases like sodium hydroxide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, alcohol
Substitution: Esters, ethers
Scientific Research Applications
2-(Isopropylthio)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable thioether linkages.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)ethanol involves its interaction with molecular targets through its hydroxyl and isopropylthio groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with specific amino acid residues, thereby affecting their function and activity .
Comparison with Similar Compounds
2-(Methylthio)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
2-(Ethylthio)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.
2-(Butylthio)ethanol: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness: 2-(Isopropylthio)ethanol is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The steric and electronic effects of the isopropyl group can lead to different chemical behaviors and applications .
Properties
IUPAC Name |
2-propan-2-ylsulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONIKZRWOOHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193798 | |
Record name | 2-((1-Methylethyl)thio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40811-49-2 | |
Record name | 2-[(1-Methylethyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40811-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((1-Methylethyl)thio)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40811-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((1-Methylethyl)thio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1-methylethyl)thio]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Isopropylthio)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6P9RR4EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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